
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine is an organic compound with a unique structure that includes a morpholine ring substituted with chloromethyl and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine typically involves the reaction of 2,5-dimethylmorpholine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can undergo oxidation to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted morpholines with various functional groups.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfides or thiols.
Applications De Recherche Scientifique
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chloromethyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical and biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((Chloromethyl)sulfonyl)aniline
- 4-chloromethyl aniline
- Pyrrolidine derivatives
- Thiazole derivatives
Uniqueness
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine is unique due to its combination of a morpholine ring with chloromethyl and sulfonyl groups. This structure imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of nucleophilicity and electrophilicity, enabling diverse chemical transformations.
Propriétés
Formule moléculaire |
C7H14ClNO3S |
|---|---|
Poids moléculaire |
227.71 g/mol |
Nom IUPAC |
4-(chloromethylsulfonyl)-2,5-dimethylmorpholine |
InChI |
InChI=1S/C7H14ClNO3S/c1-6-4-12-7(2)3-9(6)13(10,11)5-8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
OTENEHAFAFECFH-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(CO1)C)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


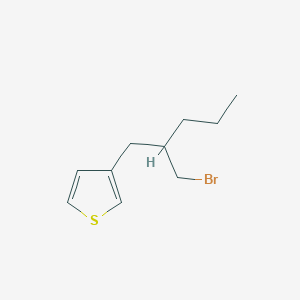
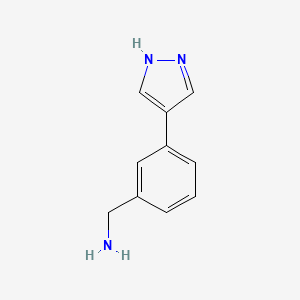
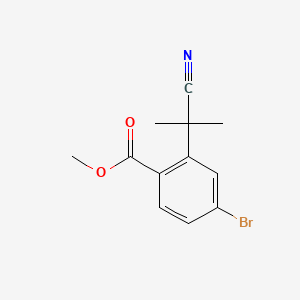
![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)
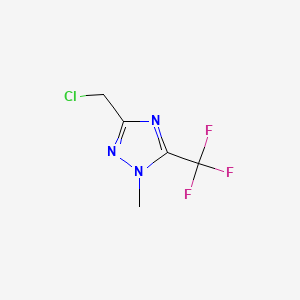
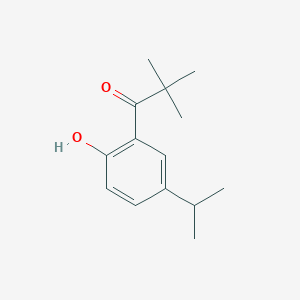
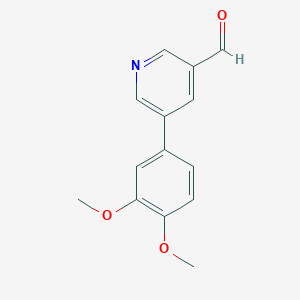

![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
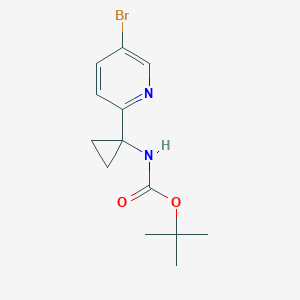
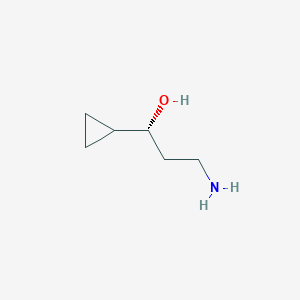
![tert-butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13484039.png)
